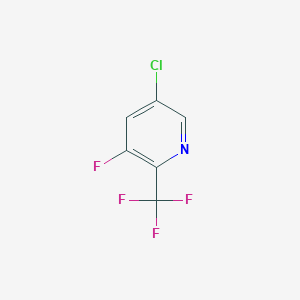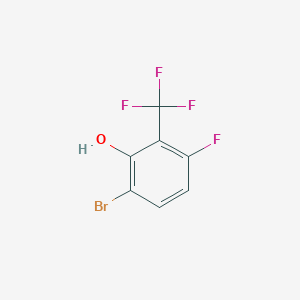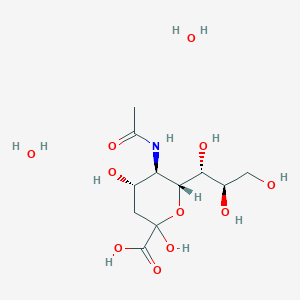
N-乙酰神经氨酸二水合物
描述
N-Acetylneuraminic acid dihydrate, also known as sialic acid dehydrate or Neu5Ac dehydrate, is often present in the terminal chains of many oligosaccharides and has a cellular recognition function . It is a fundamental compound within the biomedical industry, prominently employed for developing and synthesizing a diverse range of drugs targeted against influenza, viral infections, and cancer .
Synthesis Analysis
The synthesis of N-acetylneuraminic acid from chitin involves the combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase . The optimal conditions of the multi-enzyme catalysis system were 37°C and pH 8.5, the ratio of AGE to NanA (1:4) and addition of pyruvate (70 mM), respectively .Molecular Structure Analysis
The molecular formula of N-acetylneuraminic acid is C11H19NO9, with an average mass of 309.270 Da and a mono-isotopic mass of 309.105988 Da .Chemical Reactions Analysis
Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation, has been reported to produce NeuAc with high production efficiency .Physical And Chemical Properties Analysis
N-Acetylneuraminic acid is a white crystalline powder with a melting point of 186 °C (367 °F; 459 K) when it decomposes . It is negatively charged at physiological pH and is found in complex glycans on mucins and glycoproteins found at the cell membrane .科学研究应用
神经营养作用
N-乙酰神经氨酸 (Neu5Ac) 已被报道具有神经营养作用,包括在神经干细胞模型中促进神经外胚层细胞的分化、迁移和增殖。 这在胚胎小鼠中尤为明显,表明其在神经发育研究和治疗中的潜力 .
流感治疗
Neu5Ac 作为来自各种来源的神经氨酸酶的抑制剂,包括细菌、病毒和哺乳动物。 对流感病毒神经氨酸酶的抑制常数 (Ki) 为 4 µM,据信它作为过渡态类似物结合到神经氨酸酶的催化位点,这对于开发抗流感治疗至关重要 .
癌症成像
该化合物已被探索用于其在癌症成像中的潜力。一项研究侧重于优化 N-乙酰神经氨酸与锝-99m (99mTc) 的放射性标记,用于作为致癌动物模型中的放射性核素成像探针。 这可能导致无创癌症诊断的进步 .
药物合成
Neu5Ac 的合成和应用因其在制药行业的潜在应用而引起人们的兴趣。 例如,它用于合成扎那米韦,一种抗流感药物,展示了其在药物开发和制造中的重要性 .
作用机制
Target of Action
N-acetylneuraminic acid dihydrate, also known as (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid dihydrate, is a well-known and well-studied sialic acid . It is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions . The primary targets of this compound are these cell surface glycolipids and glycoproteins .
Mode of Action
The compound interacts with its targets by being fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane . This interaction leads to the regulation of a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Biochemical Pathways
N-acetylneuraminic acid dihydrate is involved in the N-glycosylation processing pathway . It is generally added to the terminal position in complex glycans on mucins and glycoproteins found at the cell membrane . This process affects cellular recognition events and regulates various biological processes .
Pharmacokinetics
A population pharmacokinetic model has been developed to characterize plasma n-acetylneuraminic acid and its metabolite following oral administration of n-acetylmannosamine, a precursor of n-acetylneuraminic acid, in subjects with gne myopathy .
Result of Action
The molecular and cellular effects of N-acetylneuraminic acid dihydrate’s action are diverse due to its involvement in various biological processes. For instance, it plays a crucial role in cellular recognition events, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Action Environment
The action, efficacy, and stability of N-acetylneuraminic acid dihydrate can be influenced by various environmental factors. For example, the enzymatic synthesis of N-acetylneuraminic acid dihydrate involves multiple parameter-dependent processes, and factors such as pyruvate concentration and temperature can affect the conversion yield .
安全和危害
未来方向
The major challenges in producing NeuAc with high yield are highlighted, including multiple parameter-dependent processes, undesirable reversibility, and diminished solubility of AGEs and NALs . Different strategies applied to overcome the limitations of the two-step enzymatic production are discussed, such as pyruvate concentration and temperature shift during the process to increase conversion yield, use of mathematical and computational simulations for process optimization, enzyme engineering to make enzymes highly efficient, and the use of tags and chaperones to increase enzyme solubility .
生化分析
Biochemical Properties
N-acetylneuraminic acid dihydrate is integral to several biochemical reactions. It interacts with enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. These enzymes facilitate the epimerization and aldol condensation processes, respectively, which are essential for the synthesis of N-acetylneuraminic acid dihydrate . Additionally, this compound is involved in cellular recognition events, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion . The interactions with these enzymes and proteins are crucial for the regulation of these biological processes.
Cellular Effects
N-acetylneuraminic acid dihydrate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of cell differentiation and adhesion, which are vital for maintaining cellular integrity and function . The compound’s involvement in virus invasion and inflammation highlights its significance in immune response and pathogen recognition.
Molecular Mechanism
At the molecular level, N-acetylneuraminic acid dihydrate exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, which can lead to changes in gene expression. The compound’s ability to interact with cell surface glycolipids and glycoproteins allows it to modulate various cellular functions, including signal transduction and cellular communication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetylneuraminic acid dihydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-acetylneuraminic acid dihydrate remains stable under specific conditions, but its activity may diminish over extended periods . Long-term in vitro and in vivo studies are essential to understand the compound’s sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of N-acetylneuraminic acid dihydrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may lead to toxic or adverse effects. Threshold effects observed in these studies indicate that careful dosage regulation is necessary to maximize the compound’s therapeutic potential while minimizing risks .
Metabolic Pathways
N-acetylneuraminic acid dihydrate is involved in several metabolic pathways. It interacts with enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase, which are crucial for its synthesis and metabolism . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, N-acetylneuraminic acid dihydrate is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biological activity . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic applications.
Subcellular Localization
N-acetylneuraminic acid dihydrate’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its effects. The localization of N-acetylneuraminic acid dihydrate is crucial for its activity and function within the cell .
属性
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11?;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXPJOGZAZORTI-WGWCYKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N-acetylneuraminic acid dihydrate?
A1: N-acetylneuraminic acid dihydrate, also known as sialic acid, has the molecular formula C11H19NO9·2H2O []. This indicates that two water molecules are present in the crystal structure. While the provided abstracts do not detail spectroscopic data, a full crystal structure analysis for the β-anomer of this compound has been completed [].
Q2: Can you describe a method for preparing a derivative of N-acetylneuraminic acid?
A2: One method for preparing a derivative of N-acetylneuraminic acid involves using the compound itself as a starting material []. The specific derivative synthesized utilizes a starting compound with the formula (I), where R1 represents a C1-C19 alkyl group attached to the N-acetylneuraminic acid dihydrate structure []. This suggests potential modifications to the molecule for further research and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



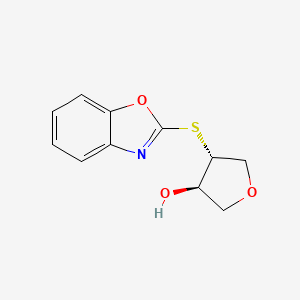
![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
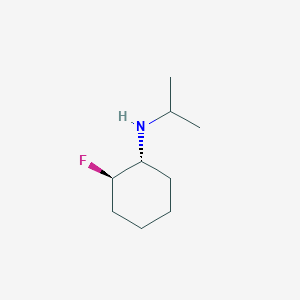
![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)
![N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine](/img/structure/B1485707.png)
![[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B1485708.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-4-methoxyaniline](/img/structure/B1485709.png)

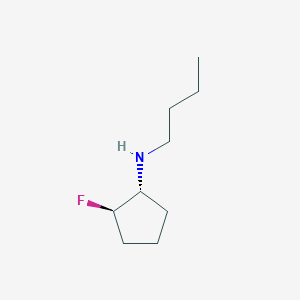

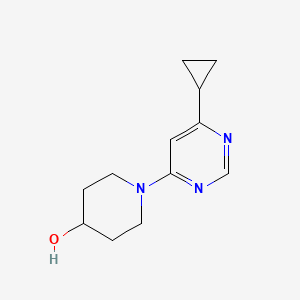
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)
